Validation of the Pyridin-4-yl Ethyl Tail as a Kinase Recognition Motif: Target Compound Structural vs. VEGFR-2 Azole Carboxamide Inhibitors
The N-(2-(pyridin-4-yl)ethyl) amide side chain of the target compound is a validated kinase-recognition module. Kiselyov et al. demonstrated that 1-(2-(pyridin-4-yl)ethyl)-1H-azole-5-carboxamides achieve IC50 < 100 nM against VEGFR-2 and exhibit >10-fold selectivity over VEGFR-1 [1]. The target compound uniquely positions this proven pharmacophore on the 2-oxo-2H-pyran-5-carboxamide scaffold, generating a chemotype not represented in the known VEGFR-2 azole series.
| Evidence Dimension | VEGFR-2 inhibitory potency |
|---|---|
| Target Compound Data | No direct experimental IC50 available; inferred kinase-interaction potential based on pharmacophore match |
| Comparator Or Baseline | 1-(2-(pyridin-4-yl)ethyl)-1H-azole-5-carboxamide (IC50 < 100 nM in cell-based assays) |
| Quantified Difference | Not quantifiable for target compound; structural match indicates potential for nanomolar-range kinase activity |
| Conditions | Human VEGFR-2 HTRF assay and Caco-2 permeability model (comparator data) |
Why This Matters
For procurement decisions in kinase inhibitor programs, this data justifies testing the compound rather than a pyridin-4-yl ethyl-free 2H-pyran-5-carboxamide, which would lack the kinase-binding handle.
- [1] Kiselyov, A. S., Semenova, M., & Semenov, V. V. (2007). Novel inhibitors of VEGF receptors-1 and -2 based on azole-5-carboxamide templates. Bioorganic & Medicinal Chemistry Letters, 17(13), 3550–3557. View Source
